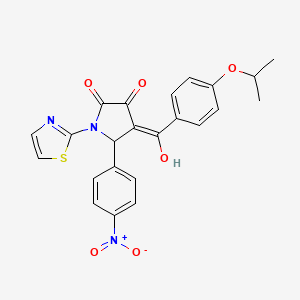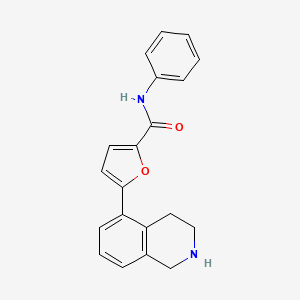![molecular formula C12H19N3O2 B5260206 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B5260206.png)
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an amino group and a methoxy group, as well as a pyrrole ring attached to a methanone group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring with the desired stereochemistry, followed by the introduction of the amino and methoxy groups. The pyrrole ring is then attached via a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or amines to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as alkyl halides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies of enzyme inhibition or receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound could be investigated for its pharmacological properties, including potential activity as an analgesic, anti-inflammatory, or antimicrobial agent.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to changes in cellular function. The exact molecular pathways and targets depend on the specific application and context of use.
類似化合物との比較
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone can be compared with other similar compounds, such as:
特性
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-5-10(14-6-8)12(16)15-4-3-9(13)11(7-15)17-2/h5-6,9,11,14H,3-4,7,13H2,1-2H3/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIIRZMCEIGPFG-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)N2CCC(C(C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC(=C1)C(=O)N2CC[C@H]([C@H](C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5260137.png)
![N~1~-(2-Furylmethyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5260145.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5260149.png)
![3-{[1-(4-Methylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5260157.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(4-methyl-1,3-oxazol-5-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5260174.png)

![N-(1-{1-[(1-aminocyclobutyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide hydrochloride](/img/structure/B5260184.png)
![2-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid](/img/structure/B5260191.png)
![4-{1-[3-(DIMETHYLAMINO)PROPYL]-2-(FURAN-2-YL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B5260192.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B5260200.png)
![N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5260202.png)
![10-bromo-3-(ethylthio)-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5260214.png)
![2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5260221.png)
